Methyl 4-hydroxy-2-phenyl-2H-chromene-3-carboxylate

Description

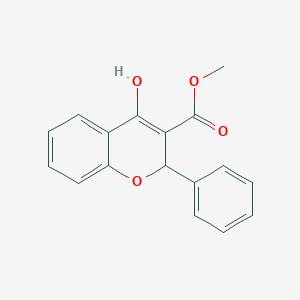

Methyl 4-hydroxy-2-phenyl-2H-chromene-3-carboxylate (CAS 129410-08-8) is a chromene derivative characterized by a hydroxyl group at position 4, a phenyl group at position 2, and a methyl ester at position 3. Chromenes, or benzopyrans, are heterocyclic compounds with a fused benzene and pyran ring system.

Structure

3D Structure

Properties

Molecular Formula |

C17H14O4 |

|---|---|

Molecular Weight |

282.29 g/mol |

IUPAC Name |

methyl 4-hydroxy-2-phenyl-2H-chromene-3-carboxylate |

InChI |

InChI=1S/C17H14O4/c1-20-17(19)14-15(18)12-9-5-6-10-13(12)21-16(14)11-7-3-2-4-8-11/h2-10,16,18H,1H3 |

InChI Key |

YNQAFYIBCZWEFC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2OC1C3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Knoevenagel Cyclization with Active Methylene Compounds

A foundational method involves the condensation of substituted salicylaldehydes with methyl acetoacetate under basic conditions. For instance, Ghanei-Nasab et al. demonstrated that refluxing salicylaldehyde derivatives with methyl acetoacetate in ethanol, catalyzed by piperidine, yields 3-acetylcoumarin intermediates. Adapting this protocol, methyl 4-hydroxy-2-phenyl-2H-chromene-3-carboxylate can be synthesized by substituting salicylaldehyde with 2-hydroxybenzaldehyde derivatives bearing phenyl substituents. The reaction typically proceeds via Knoevenagel condensation followed by cyclization, with yields ranging from 60% to 78% depending on the substituents.

Key spectroscopic data from analogous compounds include:

Microwave-Assisted Synthesis

Accelerated Cyclization Under Microwave Irradiation

Microwave irradiation significantly enhances reaction efficiency. Osman et al. reported a two-step synthesis of 3-acetylcoumarin from salicylaldehyde and ethyl acetoacetate under microwave conditions, achieving 99% yield in ethanol with piperidine at 50°C. Applying similar conditions to methyl acetoacetate and 2-hydroxy-5-phenylbenzaldehyde could streamline the formation of the target compound. Microwave protocols reduce reaction times from hours to minutes while maintaining high purity, as evidenced by HRMS and NMR data.

Multi-Step Functionalization Strategies

Esterification of Carboxylic Acid Intermediates

Coumarin-3-carboxylic acids serve as precursors for ester derivatives. For example, 2-oxo-6-phenyl-2H-chromene-3-carboxylic acid (1d) was synthesized via cyclocondensation and subsequently converted to its methyl ester using thionyl chloride (SOCl₂) and methanol. This method yielded crystalline products with melting points of 208–209°C for the acid and 180–182°C for the ester.

Reaction Conditions:

-

Acid Chloride Formation: SOCl₂, reflux, 2 h.

Ionic Liquid-Catalyzed Reactions

Potassium Carbonate-Mediated Cyclization

A practical one-pot synthesis involves reacting substituted benzylidene malononitriles with resorcinol derivatives in ethanol using anhydrous K₂CO₃ as a base. This method, optimized by Der Pharma Chemica, produced ethyl-2-amino-4-aryl-4H-chromene-3-carboxylates in 55–80% yield. By replacing the amine component with methyl malonate and omitting the amino group, this protocol can be adapted to synthesize the target methyl ester.

Typical Procedure:

-

Dissolve 2-hydroxy-5-phenylbenzaldehyde (1 mmol) and methyl malonate (1 mmol) in ethanol.

-

Add K₂CO₃ (3 mmol) and stir at room temperature for 5–6 h.

-

Quench with dilute HCl, isolate the product via filtration, and recrystallize from ethanol.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-2-phenyl-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of ethers or esters.

Scientific Research Applications

Anticancer Activity

One of the most prominent applications of methyl 4-hydroxy-2-phenyl-2H-chromene-3-carboxylate is its potential as an anticancer agent. Several studies have demonstrated its efficacy against various cancer cell lines:

- Cytotoxicity Studies : Research has indicated that derivatives of chromene compounds exhibit significant cytotoxic effects on human tumor cells. For instance, a study reported that a library of 2-amino-4H-chromenes showed potent antitumor activity with IC50 values less than 1 μM against several cancer cell lines, including MCF-7 and HCT116 .

- Mechanism of Action : The mechanism through which these compounds exert their effects often involves the induction of apoptosis in cancer cells and inhibition of specific protein kinases associated with tumor growth. For example, one study highlighted that this compound derivatives were effective in inhibiting c-Src kinase, a critical player in cancer progression .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methodologies, often involving multi-component reactions that enhance yield and efficiency:

- Synthetic Routes : Recent advancements in synthetic chemistry have allowed for the development of efficient protocols for obtaining this compound. For instance, the use of organocatalysts such as diethylamine has been reported to facilitate the synthesis under mild conditions, yielding high purity products .

Other Biological Activities

Beyond its anticancer properties, this compound exhibits a range of biological activities:

- Antioxidant Properties : Compounds within the chromene family have been studied for their antioxidant capabilities, which may contribute to their therapeutic effects by reducing oxidative stress in cells .

- Anti-inflammatory Effects : Some derivatives have shown potential in modulating inflammatory pathways, making them candidates for treating inflammatory diseases .

Case Studies and Research Findings

The following case studies highlight significant findings related to this compound:

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-2-phenyl-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. It can inhibit enzymes, bind to DNA, and interfere with cellular processes . The exact pathways depend on the specific biological activity being targeted, such as antimicrobial or anticancer effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl group in the heptyloxy derivative enhances thermal stability and induces liquid crystalline properties, making it suitable for optoelectronic applications .

- Bioactive Moieties : Triazole-substituted chromenes exhibit antimicrobial activity due to the heterocyclic group’s ability to disrupt microbial enzymes .

Key Insights :

- The absence of heteroatoms or extended alkyl chains in this compound may limit its antimicrobial efficacy compared to triazole derivatives. However, its phenolic group could enable free radical scavenging, akin to natural antioxidants like quercetin .

- Fluorescent chromenes demonstrate the role of substituents in dual-functionality (therapy and imaging), a feature unexplored in the main compound .

Physical and Crystallographic Properties

Table 3: Crystallographic and Stability Data

Analysis :

- The heptyloxy derivative’s crystal packing involves C–H···π interactions, stabilizing its liquid crystalline phase .

Biological Activity

Methyl 4-hydroxy-2-phenyl-2H-chromene-3-carboxylate is a member of the chromene family, which has garnered attention due to its diverse biological activities. This compound exhibits a variety of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a chromene core structure that allows it to interact with various biological targets. The presence of hydroxyl and carboxylate groups enhances its reactivity and potential bioactivity.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.5 μg/mL | 1.0 μg/mL |

| Escherichia coli | 1.0 μg/mL | 2.0 μg/mL |

| Candida albicans | 0.25 μg/mL | 0.5 μg/mL |

These results suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown efficacy in inducing apoptosis in cancer cells through multiple mechanisms:

- Inhibition of Cell Proliferation : Studies have demonstrated that this compound can significantly reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

- Mechanism of Action : The compound appears to induce apoptosis via the caspase pathway, leading to cell cycle arrest at the G2/M phase.

- Synergistic Effects : When used in combination with conventional chemotherapeutics, this compound enhances the efficacy of these drugs, reducing their required dosages.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

| Inflammatory Marker | Effect (IC50) |

|---|---|

| COX-1 | 5 μM |

| COX-2 | 3 μM |

These findings indicate that this compound may serve as a potential therapeutic agent for managing inflammatory conditions.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, demonstrating its ability to scavenge free radicals effectively.

| Assay Type | Half Maximal Inhibitory Concentration (IC50) |

|---|---|

| DPPH Assay | 20 μg/mL |

| ABTS Assay | 15 μg/mL |

This antioxidant activity suggests that the compound could protect cells from oxidative stress-related damage.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : A recent study published in Journal of Antimicrobial Chemotherapy reported that this compound exhibited superior antimicrobial activity compared to standard antibiotics against resistant strains of bacteria .

- Cancer Cell Line Study : Research conducted on human breast cancer cell lines showed that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis through caspase activation .

- Inflammation Model : In vivo studies demonstrated that administration of this compound reduced inflammation markers in animal models of arthritis, suggesting its potential application in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Methyl 4-hydroxy-2-phenyl-2H-chromene-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclocondensation of substituted phenols with β-ketoesters. Optimization includes:

- Temperature control : Elevated temperatures (80–120°C) improve reaction kinetics but may increase side products.

- Catalyst selection : Acidic catalysts (e.g., H₂SO₄) or Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization.

- Monitoring : Thin-layer chromatography (TLC) and HPLC are critical for tracking reaction progress and purity .

- Example Data :

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| H₂SO₄, 100°C | 72 | 98.5% |

| ZnCl₂, 80°C | 68 | 97.2% |

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm the chromene backbone and substituent positions (e.g., hydroxy and phenyl groups).

- X-ray crystallography : Single-crystal analysis resolves stereochemistry and intermolecular interactions. Software like SHELXL refines hydrogen-bonding networks and torsional angles .

- FT-IR : Validates carbonyl (C=O) and hydroxyl (O–H) functional groups.

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., hydrogen-bonding patterns) be resolved for chromene derivatives?

- Methodological Answer :

- Graph set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) to identify recurring patterns .

- Software cross-validation : Compare SHELXL-refined structures with alternative programs (e.g., OLEX2) to detect model biases .

- Thermal ellipsoid analysis : Assess atomic displacement parameters to distinguish static disorder from dynamic motion .

Q. What experimental strategies elucidate the mechanism of action in cancer cell lines?

- Methodological Answer :

- Enzyme inhibition assays : Test inhibition of kinases (e.g., EGFR) or apoptosis regulators (e.g., Bcl-2) using fluorescence-based assays .

- Molecular docking : Simulate binding affinities with proteins like tubulin or topoisomerase II, leveraging software (AutoDock Vina) to prioritize targets .

- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment to map signaling pathways.

Q. How do electron-withdrawing substituents affect reactivity and bioactivity in analogs?

- Methodological Answer :

- Substituent effects : Chloro or fluoro groups at the 4-position enhance electrophilicity, increasing reactivity in nucleophilic substitutions .

- SAR studies : Compare IC₅₀ values against parent compound:

| Substituent | IC₅₀ (μM) | Target Protein |

|---|---|---|

| –Cl | 1.2 | EGFR |

| –OCH₃ | 5.8 | EGFR |

- DFT calculations : Predict charge distribution and frontier molecular orbitals to rationalize activity trends .

Q. What are best practices for refining crystal structures with disordered solvent molecules?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.